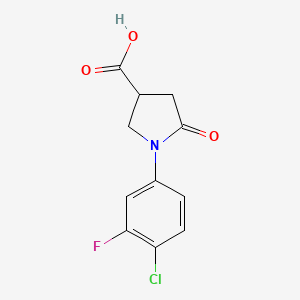
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClFNO3 and its molecular weight is 257.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C11H9ClFNO3 and a molecular weight of 257.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by relevant data and case studies.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits activity against various Gram-positive bacteria and fungi. The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Acinetobacter baumannii | Moderate activity |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Limited activity |
| Clostridioides difficile | Effective |
| Candida auris | Moderate activity |
| Aspergillus fumigatus | Limited activity |
These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections, particularly those caused by multidrug-resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer effects. In vitro studies using A549 human lung cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent growth inhibition.
Case Study: A549 Cell Line
A study evaluated the compound's effects on A549 cells, revealing:
- IC50 : 0.15 µM (indicating strong antiproliferative activity)
- Mechanism: Induction of apoptosis via upregulation of p53 and PARP cleavage.
These results underscore the potential for developing this compound as a therapeutic agent in cancer treatment strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine core and substituents on the phenyl ring can significantly influence its efficacy.
Key Modifications:
- Chlorine and Fluorine Substituents : Enhance binding affinity to target enzymes.
- Carboxylic Acid Group : Essential for maintaining biological activity.
- Pyrrolidine Ring Modifications : Altering substituents can improve selectivity and reduce toxicity.
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJIDESZQKFMAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














